5-Chloro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine
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Overview
Description
5-Chloro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine is a chemical compound with the molecular formula C14H16ClN3OS and a molecular weight of 309.81
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine typically involves multiple steps, starting with the reaction of thiophene derivatives with appropriate reagents to form the oxan ring. Subsequent chlorination and amination steps are then carried out to introduce the pyrimidin-2-amine moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines and alcohols.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced derivatives of the compound.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological potential of this compound includes its use in studying enzyme inhibition and receptor binding. It can serve as a tool compound in biochemical assays to understand biological processes.
Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of antithrombotic agents. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in various applications, such as coatings and adhesives.
Mechanism of Action
The mechanism by which 5-Chloro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine exerts its effects involves the interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to downstream effects in biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Nitro-3-[(5-nonsubstituted/methyl-4-thiazolidinone-2-ylidene)hydrazono]-1H-2-indolinones: These compounds have been tested for antiviral activities.
(Z)-4-allyl-1-(1-(morpholinomethyl)-5-nitro-2-oxoindolin-3-ylidene)thiosemicarbazide: Another compound with potential biological activity.
Uniqueness: 5-Chloro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine stands out due to its specific structural features, such as the presence of the thiophene ring and the pyrimidin-2-amine group. These features contribute to its unique chemical and biological properties, making it distinct from other similar compounds.
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Properties
IUPAC Name |
5-chloro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c15-12-7-16-13(17-8-12)18-10-14(2-4-19-5-3-14)11-1-6-20-9-11/h1,6-9H,2-5,10H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCBGIIFIFBECJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC2=NC=C(C=N2)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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